Introduction: The Strategic Importance of Boc-N-Me-D-Phe.DCHA in Synthesis
Introduction: The Strategic Importance of Boc-N-Me-D-Phe.DCHA in Synthesis
An In-depth Technical Guide to the Solubility Profile of Boc-N-Me-D-Phe.DCHA in Organic Solvents
N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-N-Me-D-Phe.DCHA) is a pivotal building block in modern peptide synthesis and drug development. Its structure incorporates three key features that define its chemical behavior and utility: a lipophilic tert-butoxycarbonyl (Boc) protecting group, an N-methylated peptide backbone which imparts resistance to enzymatic degradation and constrains conformational flexibility, and a dicyclohexylammonium (DCHA) salt form.
The use of the DCHA salt is a strategic choice in the manufacturing and handling of this amino acid derivative. N-protected amino acids, particularly those that are oily or difficult to crystallize as a free acid, are often converted into DCHA salts to yield stable, crystalline solids with improved handling characteristics.[1] This guide provides a comprehensive overview of the solubility profile of Boc-N-Me-D-Phe.DCHA in organic solvents, offering both theoretical grounding and practical methodologies for the research scientist. Understanding and predicting the solubility of this reagent is critical for its effective use in solution-phase peptide coupling reactions, purification, and formulation development.[2]
Physicochemical Properties of Boc-N-Me-D-Phe.DCHA
A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.
| Property | Value | Source |
| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt | Chem-Impex |
| Synonyms | Boc-N-Me-D-Phe-OH·DCHA, Boc-D-Mephe-Oh DCHA | Chem-Impex, PubChem |
| CAS Number | 102185-45-5 | [2] |
| Molecular Formula | C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N) | [2] |
| Molecular Weight | 460.65 g/mol | PubChem |
| Appearance | White to off-white powder | [3] |
| Melting Point | 174-178 °C | [2] |
The structure combines the largely nonpolar Boc-N-Me-D-Phe moiety with an ionic salt component. The overall solubility will therefore be a complex interplay between the dissociation of the salt and the solvation of the resulting ions and the ion pair in a given organic solvent.
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solid in a liquid solvent is governed by the equilibrium between the solid state and the dissolved state. For an ionic salt like Boc-N-Me-D-Phe.DCHA, this equilibrium is more complex than for a neutral molecule, as it involves dissociation into the Boc-N-Me-D-Phe⁻ anion and the DCHA⁺ cation.
Caption: Dissolution equilibrium of Boc-N-Me-D-Phe.DCHA in an organic solvent.
The extent of solubility is determined by two primary factors:
-
Crystal Lattice Energy: The energy required to break the bonds holding the crystalline solid together. The DCHA salt form is chosen specifically because it often forms a stable, well-ordered crystal lattice.[1]
-
Solvation Energy: The energy released when the dissolved ions or ion pair interact with solvent molecules.
The principle of "like dissolves like" provides a useful heuristic. The large, nonpolar regions of the Boc group, the phenyl ring, and the dicyclohexyl groups suggest good solubility in nonpolar to moderately polar solvents. However, the presence of the carboxylate and ammonium ions necessitates a solvent with some ability to stabilize charge.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the carboxylate group of the amino acid and solvate the DCHA cation, generally leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can effectively solvate ions, often leading to high solubility. Solvents like DMF are common in peptide synthesis for this reason.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor at solvating ions, and solubility is expected to be low. The dissolution would primarily be of the undissociated ion pair.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are moderately polar and are often good solvents for protected amino acids.[4]
Qualitative Solubility Profile
| Solvent Class | Solvent | Expected Solubility | Rationale / Notes |
| Alcohols | Methanol (MeOH) | Soluble to Highly Soluble | Polar protic nature effectively solvates the ionic components. Used as a solvent for optical rotation measurement.[2] |
| Ethanol (EtOH) | Soluble | Similar to methanol, though slightly less polar. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for Boc-protected amino acids. |
| Chloroform | Soluble | A related compound is listed as soluble in chloroform. | |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Excellent at solvating ions and commonly used in peptide synthesis. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A very strong polar aprotic solvent. | |
| Acetonitrile (MeCN) | Moderately Soluble | Polar aprotic, but generally a weaker solvent for salts than DMF or DMSO. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Lower polarity and limited ability to stabilize ions. |
| Diethyl Ether | Sparingly Soluble | Low polarity; poor solvent for salts. | |
| Esters | Ethyl Acetate (EtOAc) | Moderately Soluble | A related compound is listed as soluble in ethyl acetate. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar; cannot effectively solvate the ionic components. |
| Toluene | Sparingly Soluble | Aromatic ring may offer some interaction with the phenylalanine moiety, but overall polarity is low. |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To obtain reliable, quantitative solubility data, the gold-standard shake-flask method should be employed.[5][6] This method determines the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.
Principle
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).
Materials and Equipment
-
Boc-N-Me-D-Phe.DCHA (solid powder, purity >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilutions
-
HPLC-UV or UPLC-MS system for quantification
Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Vials: To each glass vial, add an excess amount of Boc-N-Me-D-Phe.DCHA (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment. The exact mass should be recorded.
-
Causality: Using a significant excess of solid ensures that the solution becomes saturated and reaches equilibrium with the solid phase.
-
-
Solvent Addition: Accurately dispense a known volume of the chosen organic solvent (e.g., 2.00 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.
-
Causality: A 24-hour period is typically sufficient for most compounds to reach thermodynamic equilibrium.[5] For compounds with slow dissolution kinetics or potential for polymorphic transformations, longer times (48-72 hours) may be necessary. Constant temperature is critical as solubility is highly temperature-dependent.[7]
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the equilibration temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial.
-
Causality: Filtration is a critical self-validating step to ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility. Pre-rinsing the filter with a small amount of the saturated solution can minimize drug loss due to adsorption to the filter membrane.
-
-
Dilution: Accurately dilute the filtered saturate with a known volume of the solvent to bring the concentration into the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV or UPLC-MS method. Determine the concentration by comparing the instrument response to a calibration curve prepared from known concentrations of Boc-N-Me-D-Phe.DCHA.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
Conclusion for the Research Scientist
The solubility of Boc-N-Me-D-Phe.DCHA is a critical parameter that dictates its application in organic synthesis and pharmaceutical development. While a comprehensive quantitative dataset is not publicly available, a strong qualitative understanding can be derived from its physicochemical properties. The molecule is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, and moderately to highly soluble in alcohols and chlorinated solvents. Its DCHA salt form enhances its crystallinity and stability, which are advantageous for storage and handling but require consideration during dissolution.
For projects requiring precise solubility data—for example, to optimize reaction concentrations, prevent precipitation during workup, or guide formulation strategies—the thermodynamic solubility should be determined empirically. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for generating this crucial data in a reliable and reproducible manner.
References
-
Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7010602, Boc-N-Me-Phe-OH. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7015127, N-Boc-N-methyl-D-phenylalanine. Available at: [Link]
-
Fleck, M., & Petrosyan, A. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Do, H. T., Franke, P., Volpert, S., Klinksiek, M., et al. (n.d.). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. ResearchGate. Available at: [Link]
-
Do, H. T., et al. (2022). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]
-
Shah, D., & Mjalli, F. S. (2014). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. MDPI. Available at: [Link]
-
Greaves, T. L., & Drummond, C. J. (2008). Amino Acid-derived Protic Ionic Liquids: Physicochemical Properties and Behaviour as Amphiphile Self-assembly Media. ResearchGate. Available at: [Link]
-
Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at: [Link]
